molecular formula C7H7F3N2O2S B3005525 ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate CAS No. 1204330-78-8

ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate

Cat. No.: B3005525
CAS No.: 1204330-78-8
M. Wt: 240.2
InChI Key: XUBFMJAWFGAFPC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to yield the desired thiazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the thiazole ring can interact with various enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, along with the trifluoromethyl and amino groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)3-4(7(8,9)10)12-15-5(3)11/h2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBFMJAWFGAFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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